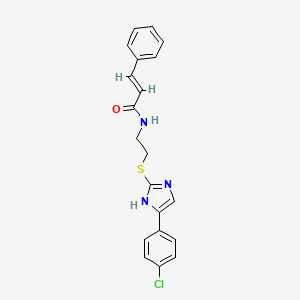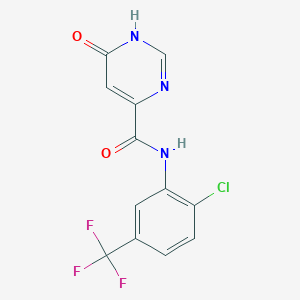
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a pyrimidine ring with a hydroxy group at the 6-position and a chloro-trifluoromethyl-phenyl group attached. The exact three-dimensional structure would depend on the specific locations of these substituents on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include the presence of the polar hydroxy group, the electronegative fluorine atoms in the trifluoromethyl group, and the size and shape of the molecule .Scientific Research Applications
Drug Design and Development
The trifluoromethyl group in this compound is a common feature in many pharmaceuticals, as it can increase the metabolic stability and bioavailability of drugs . The presence of the hydroxypyrimidine moiety could be exploited in the design of kinase inhibitors, which are a class of drugs that can regulate cell signaling pathways. This could be particularly useful in developing targeted therapies for cancer treatment.
Agricultural Chemistry
Compounds with chloro- and trifluoromethyl- substituents have been used in the development of herbicides and pesticides . The specific structure of this compound might interact with certain enzymes or proteins in pests or weeds, leading to the development of new, more effective agricultural chemicals.
Biological Probes
The compound’s ability to bind with various biological targets can be utilized to create probes for biochemical research . These probes can help in understanding the interaction between small molecules and proteins, which is crucial in the study of cellular processes and disease mechanisms.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYHKVIJBQUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide](/img/structure/B2585222.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)
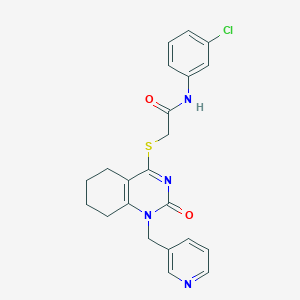

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2585227.png)
![Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2585228.png)

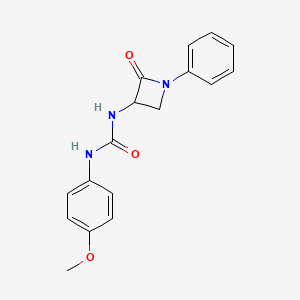
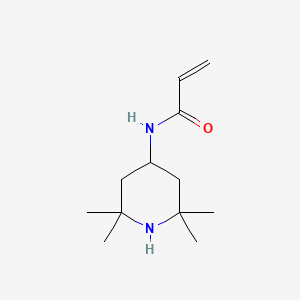
![2-[(4-Chlorophenyl)methylthio]-1-methylbenzimidazole](/img/structure/B2585235.png)
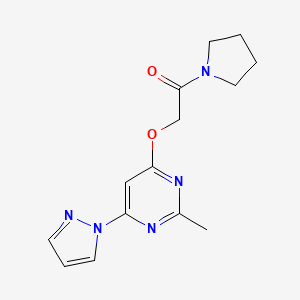
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)
